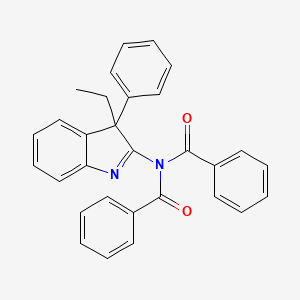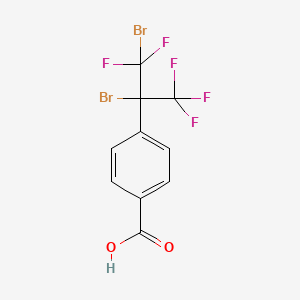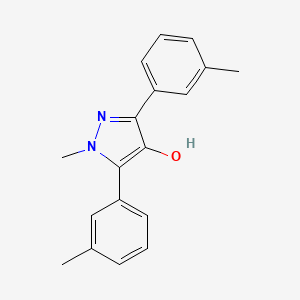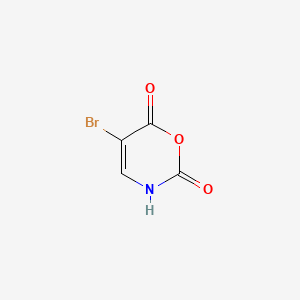
2-(p-Iodobenzyl)-1-butanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(p-Iodobenzyl)-1-butanol is an organic compound characterized by the presence of an iodine atom attached to a benzyl group, which is further connected to a butanol chain. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Iodobenzyl)-1-butanol typically involves the reaction of p-iodobenzyl bromide with butanol under basic conditions. One common method involves refluxing a mixture of p-iodobenzyl bromide, potassium acetate, and ethanol for several hours. The resulting product is then treated with potassium hydroxide and further purified to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green solvents like 2-methyltetrahydrofuran can improve the environmental sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(p-Iodobenzyl)-1-butanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form the corresponding benzyl alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
- p-Iodobenzaldehyde or p-iodobenzoic acid. p-Iodobenzyl alcohol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(p-Iodobenzyl)-1-butanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in the study of biochemical pathways and as a probe for investigating enzyme activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(p-Iodobenzyl)-1-butanol involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The hydroxyl group can form hydrogen bonds, further affecting its interactions with biological molecules. These interactions can modulate enzyme activities and biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- p-Iodobenzyl alcohol
- p-Iodobenzaldehyde
- p-Iodobenzoic acid
Uniqueness
2-(p-Iodobenzyl)-1-butanol is unique due to the presence of both an iodine atom and a butanol chain, which confer distinct reactivity and properties. Compared to similar compounds, it offers a versatile platform for further functionalization and modification, making it valuable in various research and industrial applications .
Propiedades
Número CAS |
60075-61-8 |
|---|---|
Fórmula molecular |
C11H15IO |
Peso molecular |
290.14 g/mol |
Nombre IUPAC |
2-[(4-iodophenyl)methyl]butan-1-ol |
InChI |
InChI=1S/C11H15IO/c1-2-9(8-13)7-10-3-5-11(12)6-4-10/h3-6,9,13H,2,7-8H2,1H3 |
Clave InChI |
FGIDDJJUPLXZKU-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC1=CC=C(C=C1)I)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(2,6-Dimethylphenyl)methyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14595128.png)
![N-[(1H-Indol-3-yl)(phenyl)methyl]-4-methyl-N-phenylbenzamide](/img/structure/B14595135.png)
![Benzo[b]thiophene, 2,3-dihydro-2-methyl-6-nitro-, 1,1-dioxide](/img/structure/B14595138.png)
![2-cyano-N-[(E)-hydrazinylidenemethyl]-2-phenyldiazenylacetamide](/img/structure/B14595139.png)
![2,3-Difluoro-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B14595147.png)
![[(2-Cyanoethyl)sulfanyl]acetyl chloride](/img/structure/B14595148.png)


![3,3-Dichloro-4-(4-nitrophenyl)-1-[2-(piperidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14595172.png)

![[1-(4'-Methyl[1,1'-biphenyl]-4-yl)ethanesulfinyl]acetic acid](/img/structure/B14595182.png)
![N-(4-Methylphenyl)-N'-[(4-methylphenyl)(phenyl)methyl]thiourea](/img/structure/B14595186.png)
